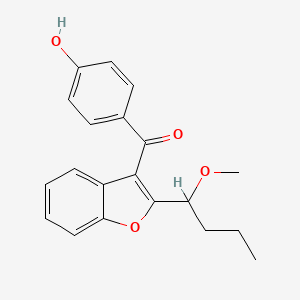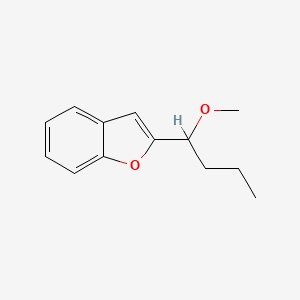![molecular formula C19H14O B589468 Benz[a]anthracene-7-methanol-13C CAS No. 1391054-65-1](/img/structure/B589468.png)
Benz[a]anthracene-7-methanol-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracene-7-methanol-13C is a stable isotope-labeled compound with the molecular formula C18H13CH14O and a molecular weight of 259.31 . It is a derivative of Benz[a]anthracene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties . The compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-7-methanol-13C typically involves the introduction of a 13C isotope into the Benz[a]anthracene-7-methanol molecule. This can be achieved through various synthetic routes, including:
Grignard Reaction: The reaction of Benz[a]anthracene with a Grignard reagent containing the 13C isotope.
Reduction of Benz[a]anthracene-7-carboxylic acid: Using a reducing agent such as lithium aluminum hydride (LiAlH4) in the presence of a 13C-labeled methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Isotope Labeling: Incorporating the 13C isotope into the precursor molecules.
Purification: Using techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benz[a]anthracene-7-methanol-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form Benz[a]anthracene-7-carboxylic acid.
Reduction: The compound can be reduced to form Benz[a]anthracene-7-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Benz[a]anthracene-7-carboxylic acid.
Reduction: Benz[a]anthracene-7-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benz[a]anthracene-7-methanol-13C is used in a wide range of scientific research applications, including:
Chemistry: As a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: In metabolic studies to trace the pathways of Benz[a]anthracene derivatives in biological systems.
Medicine: In cancer research to study the carcinogenic mechanisms of polycyclic aromatic hydrocarbons.
Environmental Science: As a standard for detecting environmental pollutants in air, water, soil, and food
Mécanisme D'action
The mechanism of action of Benz[a]anthracene-7-methanol-13C involves its metabolic activation in biological systems. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The primary molecular targets include DNA, where the reactive intermediates form adducts, and proteins involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Benz[a]anthracene-7-methanol-13C is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Benz[a]anthracene: A parent compound without the methanol group.
7,12-Dimethylbenz[a]anthracene: A derivative with additional methyl groups, known for its potent carcinogenic properties.
Benz[a]anthracene-7-carboxylic acid: An oxidized form of Benz[a]anthracene-7-methanol
Propriétés
IUPAC Name |
benzo[a]anthracen-7-yl(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2/i12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOOWHDKQMDKI-HNHCFKFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)





![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
